4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(pyridin-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of chlorophenyl, methoxyphenyl, and pyridyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and 4-pyridinecarboxaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires optimization of reaction parameters and purification techniques to achieve high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents on the pyrimidine ring. Examples include:
- 4-(4-BROMOPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
- 4-(4-FLUOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-2-(4-PYRIDYL)PYRIMIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16ClN3O |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C22H16ClN3O/c1-27-19-8-4-16(5-9-19)21-14-20(15-2-6-18(23)7-3-15)25-22(26-21)17-10-12-24-13-11-17/h2-14H,1H3 |
InChI Key |
SXDBCVKIKRLIND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=NC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.